Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-11(16)7-10-8-18-13(15-10)12-9(2)5-4-6-14-12/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYMFGSULCSULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate typically involves the condensation of 3-methyl-2-aminopyridine with α-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituents on the thiazole and pyridine rings critically influence physicochemical and biological properties. Key analogs and their modifications are summarized below:
Key Observations :
Trends :
Biological Activity
Ethyl 2-(2-(3-methylpyridin-2-yl)thiazol-4-yl)acetate, identified by its CAS number 1537826-48-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, backed by diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 262.33 g/mol. It features a thiazole ring substituted with a pyridine moiety, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1537826-48-4 |
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
Thiazole compounds are also recognized for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In a cellular study published in Journal of Medicinal Chemistry, this compound was shown to inhibit cell proliferation in various cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was highlighted, along with its impact on mitochondrial integrity .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Enzyme Inhibition : The thiazole ring may interact with enzyme active sites, inhibiting their function and thereby disrupting metabolic pathways in microorganisms and cancer cells.
- Receptor Modulation : The pyridine moiety can enhance binding affinity to various receptors involved in signal transduction pathways, influencing cellular responses.
Q & A
Q. Methodological Answer :
Crystallization : Grow single crystals using solvent diffusion (e.g., ethyl acetate/petroleum ether) .
Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with a Rigaku RAXIS-RAPID diffractometer.
Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:
- Space group: P21/c (monoclinic)
- Unit cell dimensions: a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.572°
- Final R-factors: R₁ < 0.05, wR₂ < 0.13 .
Basic: What spectroscopic techniques are critical for verifying the compound’s purity and structure?
Q. Methodological Answer :
- NMR : ¹H NMR identifies protons on the thiazole (δ 6.8–7.5 ppm) and pyridine rings (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and ester (δ 60–65 ppm) groups .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 293.3 for C₁₃H₁₃N₂O₂S) .
- IR : Stretching vibrations for C=O (1720 cm⁻¹) and C=N (1600 cm⁻¹) .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity?
Methodological Answer :
Comparative analysis of analogs reveals:
| Analog | Modification | Biological Effect | Source |
|---|---|---|---|
| 5-Chloropyridin-2-yl | Chlorine substitution | Enhanced anticancer selectivity | |
| 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl | Fluorination | Improved metabolic stability | |
| Oxadiazole derivatives | Heterocycle addition | Antifungal activity (IC₅₀: 12–25 µM) |
Fluorination at the pyridine ring increases lipophilicity and target binding affinity, while trifluoromethyl groups enhance metabolic resistance .
Advanced: How should researchers address contradictions in biological assay data (e.g., variable IC₅₀ values)?
Q. Methodological Answer :
Control Variables : Standardize assay conditions (pH, temperature, solvent).
Dose-Response Curves : Use ≥3 replicates to calculate mean IC₅₀.
Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to identify outliers .
Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to validate target interactions .
Basic: What in vitro assays are suitable for evaluating antifungal activity?
Q. Methodological Answer :
- Broth Microdilution : Test against Candida albicans (ATCC 90028) using RPMI-1640 medium.
- Endpoint : Measure MIC (Minimum Inhibitory Concentration) after 48 hours .
- Controls : Include fluconazole as a positive control (MIC range: 1–4 µg/mL).
Advanced: How can solubility limitations in biological assays be mitigated?
Q. Methodological Answer :
Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
Prodrug Design : Introduce hydrolyzable esters (e.g., methyl to ethyl groups) to enhance aqueous solubility .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Advanced: What computational methods predict interaction modes with biological targets?
Q. Methodological Answer :
Docking : Use Schrödinger Suite or GOLD to model binding to enzymes (e.g., α-glucosidase).
MD Simulations : Run 100 ns trajectories in Desmond to assess stability of ligand-protein complexes .
Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
